2-(3-methoxyphenyl)quinazolin-4(3H)-one

Catalog No.
S857570
CAS No.
56071-04-6
M.F
C15H12N2O2
M. Wt
252.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-methoxyphenyl)quinazolin-4(3H)-one

Solve solubility & processability issues in kinase/tubulin agent synthesis. The meta-methoxy group disrupts crystal packing, boosting solubility in DCM/EtOAc, cutting solvent volumes.

  • Ideal for POCl₃ activation, SNAr & Suzuki couplings to build 4-amino/aryl quinazoline libraries.
  • Critical for ROCK1/2 & colchicine-site binder programs.

In stock, globally shipped.

CAS Number

56071-04-6

Product Name

2-(3-methoxyphenyl)quinazolin-4(3H)-one

IUPAC Name

2-(3-methoxyphenyl)-3H-quinazolin-4-one

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

InChI

InChI=1S/C15H12N2O2/c1-19-11-6-4-5-10(9-11)14-16-13-8-3-2-7-12(13)15(18)17-14/h2-9H,1H3,(H,16,17,18)

InChI Key

DUQSFLFKFAGWIS-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=O)N2

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=O)N2

The exact mass of the compound 2-(3-methoxyphenyl)quinazolin-4(3H)-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 682437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2-(3-Methoxyphenyl)quinazolin-4(3H)-one, 2-(3-Methoxyphenyl)-4-quinazolinone, 2-(m-Methoxyphenyl)quinazolin-4-one, 2-(3-Methoxyphenyl)-3H-quinazolin-4-one, 3-Methoxyphenyl quinazolinone

Purity

≥98%

Package Size

100 mg, 1 g, 5 g, 25 g

2-(3-methoxyphenyl)quinazolin-4(3H)-one (CAS: 56071-04-6) is a highly functionalized heterocyclic building block featuring a quinazolinone core substituted with a meta-methoxyphenyl group at the C2 position. In procurement and industrial synthesis, it serves as a crucial intermediate for the development of advanced kinase inhibitors, tubulin-binding agents, and complex agrochemicals [1]. The presence of the meta-methoxy moiety provides a unique electronic and steric profile that directly influences downstream processability, including enhanced solubility in aprotic solvents and altered crystallization kinetics compared to its unsubstituted or para-substituted analogs [2].

Research Fit

Workflow
Medicinal chemistry scaffold for quinazolinone-derived tool compounds
Selection logic
3-Methoxy substituent enables specific CAR and kinase pathway studies
Use context
Documented precursor for synthesizing reported CAR activators and EGFR inhibitors

Substituting this compound with the more common 2-phenylquinazolin-4(3H)-one or the para-methoxy analog fundamentally alters both the synthetic processability and the pharmacological trajectory of the final product[1]. The meta-methoxy group breaks planar crystal packing symmetry, which significantly improves solubility in standard process solvents like dichloromethane and ethyl acetate, reducing solvent volume requirements during scale-up [2]. Furthermore, in structure-activity relationship (SAR) optimization for kinase or tubulin targets, the meta-oxygen vector is strictly required to engage specific hydrogen-bond donors in the binding pocket; a para-substitution or generic phenyl ring results in steric clashes or loss of affinity, rendering generic analogs useless for these specific targeted applications [3].

Substitution Risk

Substituent-dependent activity
Replacing 3-methoxyphenyl with 3-methylphenyl may shift CAR functional profile from non-specific activator to partial agonist
Synthetic handle specificity
The methoxy group enables demethylation to a hydroxyl analog, a transformation not possible with unsubstituted phenyl or alkyl-only analogs

Enhanced Aprotic Solvent Solubility via Symmetry Disruption

The meta-methoxy substitution on the C2-phenyl ring disrupts the highly symmetric crystal lattice typical of unsubstituted 2-arylquinazolinones. This structural asymmetry translates to a marked increase in solubility in standard organic solvents. Compared to the unsubstituted 2-phenylquinazolin-4(3H)-one baseline, 2-(3-methoxyphenyl)quinazolin-4(3H)-one exhibits approximately a 2.5-fold higher solubility in dichloromethane at 25 °C[1]. This allows for higher concentration reaction streams during downstream functionalization (e.g., POCl3 chlorination), directly reducing solvent waste and improving reactor throughput.

Evidence DimensionSolubility in Dichloromethane (DCM) at 25 °C
Target Compound Data~45 mg/mL
Comparator Or Baseline2-phenylquinazolin-4(3H)-one (~18 mg/mL)
Quantified Difference2.5-fold increase in solubility
ConditionsStandard ambient temperature and pressure, anhydrous DCM

Higher solubility in process solvents reduces the required solvent volume during scale-up, directly lowering procurement costs for bulk solvents and improving batch yields.

CAR precursor role
Reported
Precursor → 2-(3-methoxyphenyl)-3,4-dihydroquinazoline-4-one (reported CAR activator comparable to CITCO)
Enables synthesis of a known CAR pathway tool compound
Reduction step required; confirm in-house assay response

Optimized Electrophilicity for C4-Activation

When utilized as a precursor for 4-chloroquinazoline derivatives, the position of the methoxy group critically dictates the electronic environment of the quinazolinone core. The meta-methoxy group exerts an inductive electron-withdrawing effect without the strong resonance-donating interference seen in the para-methoxy analog [1]. This subtle electronic tuning facilitates more efficient conversion during POCl3-mediated chlorination. Benchmarking indicates that the meta-isomer achieves >95% conversion to the 4-chloro intermediate in shorter reaction times, whereas the para-isomer often stalls or requires harsher reflux conditions due to resonance stabilization of the tautomeric lactam[2].

Evidence DimensionConversion rate to 4-chloro derivative (POCl3 activation)
Target Compound Data>95% conversion within 4 hours
Comparator Or Baseline2-(4-methoxyphenyl)quinazolin-4(3H)-one (<80% conversion at 4 hours)
Quantified Difference>15% higher yield at standard timepoint
ConditionsPOCl3, catalytic DMF, 90 °C, 4 hours

Faster and more complete activation of the C4 position minimizes the need for excess hazardous reagents (POCl3) and reduces thermal degradation of the product.

Purity specification
Specification review
≥95% (HPLC)
Supports synthesis reproducibility
Vendor-specified; verify by in-house QC

Meta-Vector Alignment in Kinase/Tubulin Pocket Engagement

In the development of targeted therapeutics (such as ROCK or tubulin inhibitors), the spatial orientation of the methoxy group is non-negotiable. The meta-methoxy moiety projects into a specific hydrophobic sub-pocket and can act as a hydrogen-bond acceptor, a vector that is physically inaccessible to para-substituted analogs[1]. Pharmacological modeling and binding assays demonstrate that scaffolds incorporating the meta-methoxy group maintain low-nanomolar IC50 values against specific kinase targets, whereas shifting the methoxy group to the para position typically results in a 10- to 50-fold drop in binding affinity due to steric clashes with the receptor wall[2].

Evidence DimensionRelative Target Binding Affinity (IC50 shift)
Target Compound DataBaseline low-nanomolar affinity maintained (1x)
Comparator Or Baseline2-(4-methoxyphenyl)quinazolin-4(3H)-one (10x to 50x loss of affinity)
Quantified Difference1 to 1.5 log-order penalty for para-substitution
ConditionsIn vitro kinase/tubulin binding assay models

For pharmaceutical procurement, selecting the exact meta-isomer is critical; substituting with the para-isomer will result in a biologically inactive downstream API.

SAR selectivity
Class-level
3-methoxyphenyl: reported non-specific CAR activator. 3-methylphenyl analog EC50 = 0.055 µM (partial agonist) vs 10.6 µM
Substituent determines CAR activation phenotype
Functional profile may differ across assay platforms

Precursor for 4-Chloroquinazoline Cross-Coupling

Due to its optimized reactivity profile during POCl3 activation, 2-(3-methoxyphenyl)quinazolin-4(3H)-one is the preferred starting material for synthesizing 4-amino or 4-aryl quinazoline libraries via SNAr or Suzuki-Miyaura cross-coupling [1]. Its enhanced solubility ensures homogeneous reaction conditions, making it ideal for automated parallel synthesis and large-scale industrial manufacturing.

Scaffold for ROCK and Kinase Inhibitor Development

The specific spatial projection of the meta-methoxy group makes this compound an essential core for developing ROCK1/2 and other kinase inhibitors [2]. It provides the exact steric and electronic vector required to engage the hinge region of the kinase domain, an application where para-substituted or unsubstituted analogs fail to achieve necessary binding affinities.

Synthesis of Tubulin Polymerization Inhibitors

In the design of antimitotic agents, this compound serves as a critical intermediate. The meta-methoxyphenyl group mimics key structural features of colchicine-site binders [3]. Procuring this exact isomer allows medicinal chemists to reliably build and optimize libraries of 2,3-dihydroquinazolinones that effectively disrupt microtubule dynamics.

Application Fit

Application
Selection Property
Validation Focus
CAR activator synthesis
Defined precursor for CAR pathway tool compound
Confirm reduction conditions and CAR assay response
Quinazolinone library building block
High-purity scaffold for SAR exploration
Assess structural integrity in parallel synthesis
Analytical reference standard
Well-characterized identity and purity profile
Use as HPLC/LC-MS calibration for quinazolinone derivatives
EGFR inhibitor precursor
Structural ancestor to 3-amino quinazolinone kinase inhibitors
Validate synthetic route to PD153035 analogs

XLogP3

2.3

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